Laudanosine, 6'-bromo-
Description
Laudanosine, 6'-bromo- (CID 271325) is a brominated derivative of the benzyltetrahydroisoquinoline alkaloid laudanosine. Its molecular formula is C₂₁H₂₆BrNO₄, with a bromine atom substituting the 6' position of the benzyl group (Figure 1). Key structural identifiers include:
- SMILES:
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC - InChIKey: LGEHGMJWQAKLLI-UHFFFAOYSA-N . The compound is synthesized via selective bromination of laudanosine, yielding a chiral center at the benzyl position . Its collision cross-section (CCS) values, predicted for various adducts, range from 195.2 Ų ([M+H]⁺) to 200.2 Ų ([M+Na]⁺) (Table 1) .
Table 1. Predicted CCS Values for Laudanosine, 6'-bromo-
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 436.11180 | 195.2 |
| [M+Na]⁺ | 458.09374 | 200.2 |
| [M+NH₄]⁺ | 453.13834 | 198.9 |
| [M-H]⁻ | 434.09724 | 197.5 |
Structure
3D Structure
Properties
CAS No. |
4829-34-9 |
|---|---|
Molecular Formula |
C21H26BrNO4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3 |
InChI Key |
LGEHGMJWQAKLLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Bromination
Direct bromination of laudanosine or its intermediates represents the most straightforward approach. Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) has been explored. However, regioselectivity challenges arise due to competing substitution at the 7- and 8-positions of the isoquinoline core.
Key Reaction Conditions
Directed Ortho-Metalation (DoM)
Aryne Intermediate-Mediated Synthesis
Generation of Brominated Arynes
The Canadian Journal of Chemistry describes a method where 2-bromolaudanosine (10) reacts with amide ion (NH₂⁻) in liquid ammonia to generate an aryne intermediate. Intramolecular cyclization yields 5,6,12,12a-tetrahydrodibenzo[b,g]indolizinium ion (13), which is subsequently functionalized.
Mechanistic Pathway
-
Dehydrohalogenation : NH₂⁻ abstracts a β-hydrogen, eliminating HBr to form aryne.
-
Cyclization : Aryne undergoes [2+2] cycloaddition with the tetrahydroisoquinoline moiety.
-
Trapping : Quenching with NH₃ yields 2-aminolaudanosine (11), while acid workup produces glaucine (12).
Data Table 1: Aryne-Mediated Synthesis Outcomes
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-Bromolaudanosine | NH₂⁻/NH₃ | 2-Aminolaudanosine | 45 |
| 2-Bromolaudanosine | H₂O/H⁺ | Glaucine | 38 |
Copper-Mediated Coupling Reactions
Ullmann-Type Cross-Coupling
A biphenyl synthesis route employs copper-bronze at elevated temperatures (220°C) to couple brominated laudanosine precursors. This method avoids solvents and achieves moderate yields.
Optimized Conditions
Oxidative Coupling with MoCl₅
Molybdenum(V) chloride (MoCl₅) in dichloromethane facilitates oxidative coupling of brominated intermediates. This method minimizes thermal degradation.
Procedure
-
Substrate : 2-Bromo-laudanosine derivative (200 mg).
-
Reagent : MoCl₅ (2.1 equiv), 4Å molecular sieves.
-
Conditions : 0°C → rt, 2 h.
Late-Stage Functionalization via Halogen Exchange
Sandmeyer Reaction
Diazotization of 6'-amino-laudanosine followed by treatment with CuBr₂/HBr replaces the amino group with bromine. This method ensures high positional fidelity.
Steps
-
Diazotization : NaNO₂/HCl at 0°C.
-
Halogenation : CuBr₂ (1.5 equiv), HBr (48%), 50°C.
Stereochemical Considerations and Byproduct Analysis
Epimerization Risks
Bromination at the 6'-position can induce epimerization at C-1 of the tetrahydroisoquinoline ring. Chiral HPLC analysis reveals up to 12% epimer formation under acidic conditions.
Mitigation Strategies
Debromination Side Reactions
Copper-catalyzed methods occasionally yield debrominated byproducts (e.g., laudanosine) due to reductive elimination. Adding oxidizing agents (e.g., K₂S₂O₈) suppresses this.
Comparative Efficiency of Methods
Data Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 35 | 78 | Low |
| Directed Metalation | 62 | 92 | Moderate |
| Ullmann Coupling | 69 | 85 | High |
| Sandmeyer Reaction | 58 | 89 | Moderate |
Industrial-Scale Production Challenges
Cost of Brominating Agents
NBS and MoCl₅ are cost-prohibitive for large-scale use. Cheaper alternatives like HBr/AcOH under UV light are being explored but require longer reaction times.
Purification Difficulties
Chromatographic separation of 6'-bromo-laudanosine from regioisomers remains a bottleneck. Crystallization in ethanol/water (3:1) improves recovery to 75%.
Emerging Techniques
Chemical Reactions Analysis
Aryne Generation and Intramolecular Cyclization
6'-Bromolaudanosine undergoes dehydrohalogenation in basic media to generate a reactive aryne intermediate:
-
Reaction Conditions : Treatment with potassamide (KNH₂) or sodamide (NaNH₂) in liquid ammonia at reflux .
-
Products :
Mechanistic Insight :
The aryne intermediate undergoes [2+2] cycloaddition with the adjacent tetrahydroisoquinoline system, followed by proton transfer to stabilize the indolizinium ion . Steric and electronic factors favor intramolecular pathways over Hofmann elimination .
Reductive Transformations
6'-Bromolaudanosine participates in reductive functionalization:
-
Borohydride Reduction : Sodium borohydride selectively reduces iminium intermediates without affecting the bromo substituent .
-
Catalytic Hydrogenation : Limited success reported due to steric hindrance from the bromine atom .
Stability and Side Reactions
Scientific Research Applications
Pharmacological Applications
1. Neuromuscular Blockade and Toxicity
Laudanosine is a metabolite of atracurium and cisatracurium, neuromuscular-blocking agents used in anesthesia. It has been shown to cross the blood-brain barrier, potentially leading to excitatory effects such as seizures in certain conditions. The compound interacts with various receptors, including gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine receptors, indicating its role in modulating neurotransmission .
2. Analgesic Properties
Research indicates that laudanosine exhibits analgesic effects in animal models. Its interaction with opioid receptors suggests potential utility in pain management strategies, although further studies are necessary to clarify its efficacy and safety profiles .
3. Cardiovascular Effects
High plasma concentrations of laudanosine can lead to hypotension and bradycardia, particularly in patients with hepatic or renal impairments. This highlights the need for careful monitoring of laudanosine levels in clinical settings to prevent adverse cardiovascular events .
Case Study 1: Hepatic Failure
In patients with hepatic failure, the elimination half-life of laudanosine is prolonged. A study observed increased concentrations during liver transplantation phases (preanhepatic, anhepatic, postanhepatic), emphasizing the importance of understanding metabolism variations in different patient populations .
Case Study 2: Pregnancy
Laudanosine crosses the placental barrier with a mean transplacental transfer rate of 14%. This raises concerns regarding fetal exposure during maternal treatment with atracurium or cisatracurium, necessitating further investigation into its safety during pregnancy .
Synthesis and Structural Insights
Recent advancements have focused on the synthesis of laudanosine derivatives for enhanced pharmacological properties. For instance, the total synthesis of various alkaloids related to laudanosine has been explored, demonstrating its potential as a precursor for developing new therapeutic agents .
Comparative Data Table
| Application Area | Findings | Implications |
|---|---|---|
| Neuromuscular Blockade | Metabolite of atracurium; crosses blood-brain barrier | Potential for excitatory side effects |
| Analgesic Properties | Exhibits analgesic effects via opioid receptor interaction | Possible use in pain management |
| Cardiovascular Effects | Causes hypotension and bradycardia at high concentrations | Monitoring required in at-risk populations |
| Hepatic Failure | Prolonged half-life; increased concentrations during liver transplantation | Need for dosage adjustment |
| Pregnancy | Crosses placental barrier; 14% transfer rate | Risk assessment necessary for maternal treatment |
Mechanism of Action
Laudanosine, 6’-bromo- exerts its effects by interacting with various molecular targets and pathways. It has been shown to interact with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors . These interactions can lead to changes in neuronal excitability and neurotransmitter release, which may explain its ability to induce seizures at high concentrations .
Comparison with Similar Compounds
Laudanosine (Parent Compound)
Papaverine
- Molecular Formula: C₂₀H₂₁NO₄.
- Key Difference: Papaverine’s planar isoquinoline ring enhances interaction with phosphodiesterase (PDE) active sites, unlike the non-planar, brominated structure of 6'-bromo-laudanosine .
6’-Bromo-norlaudanosoline Hydrobromide
- Molecular Formula: C₁₆H₁₇Br₂NO₄.
- Key Difference: The absence of a methyl group on the nitrogen and additional bromination at the norlaudanosoline core reduce lipophilicity compared to 6'-bromo-laudanosine .
Pharmacological Activity
α₁-Adrenoceptor Blockade
- Laudanosine, 6'-bromo-: No direct data, but parent laudanosine is a selective α₁-adrenoceptor blocker (IC₅₀ = 3–6 mg/kg in rats) .
- Papaverine: Primarily a PDE inhibitor (IC₅₀ for PDE3A = 0.3 μM) with minimal α₁-adrenoceptor activity .
Phosphodiesterase (PDE) Inhibition
- Papaverine: Non-selective PDE inhibitor (IC₅₀ = 10–50 μM across PDE isoforms) due to planar isoquinoline ring .
Metabolic and Toxicological Profiles
Metabolism
- Laudanosine: Metabolized via O-demethylation (e.g., pseudocodamine, pseudolaudanine) in dogs, rabbits, and humans .
Toxicity
Q & A
What are the recommended synthetic pathways for 6'-bromo-laudanosine, and how can purity be optimized?
Basic
The synthesis of 6'-bromo-laudanosine typically involves bromination of the parent compound laudanosine at the 6' position. A common approach is electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization includes temperature modulation (e.g., 0–25°C) and solvent selection (e.g., dichloromethane or acetonitrile) to minimize side reactions. Post-synthesis, purity can be validated via HPLC (≥95% purity threshold) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS). Consider column chromatography or recrystallization for purification .
How should researchers characterize the stereochemical and electronic effects of the 6'-bromo substitution on laudanosine’s pharmacological activity?
Advanced
The bromine atom’s steric and electronic effects can be evaluated using computational methods (e.g., density functional theory (DFT) for charge distribution analysis) paired with empirical data. Comparative receptor binding assays (e.g., α-adrenoceptor affinity tests in rat cerebral cortical membranes) and functional studies in isolated rat aorta models (measuring contractile responses to noradrenaline) can isolate stereochemical impacts. Molecular docking simulations against α-adrenoceptor crystal structures may clarify binding mode alterations. Ensure controls include unmodified laudanosine and structurally related analogs (e.g., papaverine) .
What experimental models are most appropriate for assessing the cardiovascular safety profile of 6'-bromo-laudanosine?
Basic
In vitro models such as isolated rat aortic rings pre-contracted with KCl or noradrenaline are standard for evaluating vasodilatory effects. For in vivo safety, normotensive pithed rat models can assess dose-dependent hemodynamic changes (e.g., blood pressure shifts via intravenous administration). Include interspecies controls, as laudanosine metabolites like laudanosine exhibit species-specific toxicity thresholds (e.g., seizure activity in dogs vs. cats) .
How can researchers reconcile discrepancies in structure-activity relationships (SAR) between 6'-bromo-laudanosine and other benzyl isoquinolines?
Advanced
Discrepancies in SAR (e.g., PDE inhibition in papaverine but not laudanosine derivatives) require multi-modal analysis. Perform phosphodiesterase (PDE) isoform-specific assays (e.g., PDE1-PDE5 isolated from bovine aorta) to test inhibitory activity. Pair with molecular dynamics simulations to assess structural flexibility, particularly the planarity of the isoquinoline ring and bromine’s steric effects. Cross-validate findings using mutagenesis studies on recombinant PDEs .
What methodological frameworks ensure rigorous experimental design for studying 6'-bromo-laudanosine’s mechanisms?
Methodological
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For mechanism-focused work:
- Feasibility : Use scalable in vitro models (e.g., cell-free receptor binding assays) before progressing to in vivo trials.
- Novelty : Compare 6'-bromo-laudanosine with understudied analogs to identify unique pharmacological profiles.
- Ethical : Follow institutional guidelines for vertebrate animal use (e.g., dose limits to avoid neurotoxicity) .
How should researchers address interspecies variability in metabolite toxicity when extrapolating preclinical data?
Advanced
Laudanosine’s metabolite toxicity varies significantly across species (e.g., seizures in dogs at 17 µg/mL vs. no effects in cats at 100 µg/mL). To mitigate extrapolation risks:
- Conduct parallel in vitro toxicity screens using human neuronal cell lines (e.g., SH-SY5Y).
- Use physiologically based pharmacokinetic (PBPK) modeling to predict human metabolite thresholds.
- Validate with microdosing studies in non-human primates, where ethical and practical .
What statistical approaches are critical for analyzing dose-response data in 6'-bromo-laudanosine studies?
Data Analysis
Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., brominated vs. non-brominated analogs). Address variability via bootstrap resampling or Bayesian hierarchical models, especially with small sample sizes. Report confidence intervals and effect sizes to enhance reproducibility .
How can computational chemistry enhance the target identification process for 6'-bromo-laudanosine?
Advanced
Leverage ligand-based virtual screening (LBVS) against databases like ChEMBL to predict off-target interactions. Molecular dynamics simulations can assess binding stability at α-adrenoceptors or PDEs. Use QSAR (quantitative structure-activity relationship) models to prioritize synthetic analogs for testing. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
